4-(2,4-Dichloro-phenoxymethyl)-thiazol-2-ylamine
Description
Significance of Heterocyclic Compounds in Drug Discovery
Heterocyclic compounds, which are cyclic organic molecules containing at least one atom other than carbon within their ring structure, are a cornerstone of medicinal chemistry. nih.govgoogle.commdpi.com Their prevalence is remarkable, with estimates suggesting that a majority of all known organic compounds are heterocyclic. Nitrogen, oxygen, and sulfur are the most common heteroatoms found in these structures. mdpi.comnanobioletters.com
The significance of these compounds in drug discovery stems from their diverse and tunable chemical properties. The presence of heteroatoms imparts unique electronic distributions, polarity, and hydrogen bonding capabilities to the molecules. nih.gov This allows them to bind with high specificity to a vast array of biological targets, including enzymes, receptors, and nucleic acids. nih.gov Consequently, heterocyclic scaffolds are found in a large percentage of FDA-approved drugs, highlighting their critical role in developing new therapies for a wide range of diseases. nanobioletters.com Their structural versatility enables medicinal chemists to finely adjust properties like solubility, lipophilicity, and metabolic stability, which are crucial for optimizing the efficacy and safety of a drug candidate. nih.gov
Overview of Thiazole (B1198619) Scaffold in Biologically Active Molecules
The thiazole ring, a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom, is a prominent "pharmacophore"—a structural unit responsible for a molecule's biological activity. sciencescholar.us This scaffold is present in a multitude of natural and synthetic compounds with a broad spectrum of pharmacological effects. nanobioletters.com A key example from nature is Vitamin B1 (Thiamine), which features a thiazole ring and is essential for metabolism. nanobioletters.com
In synthetic medicinal chemistry, the thiazole nucleus is a component of numerous approved drugs. mdpi.comresearchgate.net Its derivatives have demonstrated a wide array of biological activities, including:
Antimicrobial: The thiazole ring is a core component of some penicillin antibiotics and sulfonamide drugs like Sulfathiazole (B1682510). nanobioletters.comresearchgate.net
Anticancer: Compounds such as the chemotherapy agent Tiazofurin and the tyrosine kinase inhibitor Dasatinib incorporate a thiazole moiety. nanobioletters.comijcce.ac.ir
Anti-inflammatory: Nonsteroidal anti-inflammatory drugs (NSAIDs) like Meloxicam and Fanetizole feature a thiazole structure.
Antiviral: The antiretroviral drug Ritonavir, used in the treatment of HIV/AIDS, contains a thiazole ring. nanobioletters.comresearchgate.net
The 2-aminothiazole (B372263) variant, in particular, is a privileged scaffold in drug discovery, valued for its synthetic accessibility and its ability to serve as a versatile building block for creating libraries of compounds with diverse biological functions. nanobioletters.com
Rationale for Investigating 4-(2,4-Dichloro-phenoxymethyl)-thiazol-2-ylamine and its Analogues
The core structure can be broken down into three key components:
2-Aminothiazole Scaffold: As previously noted, this is a well-established pharmacophore known to be present in compounds with a vast range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties. nanobioletters.com Its presence provides a strong foundation for biological interaction.
Dichlorophenyl Group: The inclusion of chlorine atoms on an aromatic ring is a common strategy in medicinal chemistry to modulate a molecule's electronic properties and lipophilicity. Dichloro-substituted aromatic rings are found in numerous drugs, particularly those with antimicrobial and anticancer activity, as they can enhance binding to target proteins and influence metabolic stability.
Therefore, the rationale for investigating this compound is likely based on the hypothesis that combining the privileged 2-aminothiazole scaffold with a dichlorophenoxy moiety could lead to novel compounds with enhanced or new biological activities, particularly in the realms of oncology and infectious diseases. nih.gov
Historical Context of Thiazole-Based Pharmacophores
The chemistry of thiazole dates back to the late 19th century. The most fundamental and widely recognized method for synthesizing the thiazole ring is the Hantzsch thiazole synthesis, first reported by Arthur Hantzsch and J. H. Weber in 1887. This reaction typically involves the condensation of an α-haloketone with a thioamide. The use of thiourea (B124793) in this reaction provides a direct route to the valuable 2-aminothiazole derivatives.
The importance of the thiazole ring in medicine was firmly established with the discovery and structural elucidation of penicillin in the mid-20th century, which features a fused thiazolidine (B150603) (a saturated thiazole) ring. Around the same time, the development of sulfathiazole as an effective antibacterial agent further solidified the role of the thiazole moiety as a key pharmacophore. researchgate.net Since these early discoveries, the field of thiazole chemistry has expanded dramatically, with continuous development of new synthetic methods and the incorporation of the thiazole scaffold into drugs targeting a vast and growing number of diseases. nanobioletters.com
Properties
IUPAC Name |
4-[(2,4-dichlorophenoxy)methyl]-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2OS/c11-6-1-2-9(8(12)3-6)15-4-7-5-16-10(13)14-7/h1-3,5H,4H2,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSXHILIKBSMEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC2=CSC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity Spectrum of 4 2,4 Dichloro Phenoxymethyl Thiazol 2 Ylamine and Its Derivatives
Antimicrobial Activity Studies
The antimicrobial potential of thiazole (B1198619) derivatives is well-documented, with numerous compounds exhibiting potent activity against a range of pathogenic microorganisms. The introduction of a phenoxymethyl (B101242) group, particularly one bearing halogen substituents, can significantly influence the lipophilicity and electronic properties of the molecule, which in turn can affect its interaction with microbial targets.
Antibacterial Efficacy against Gram-Positive Pathogens
Research into the antibacterial effects of thiazole derivatives has often included testing against clinically relevant Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. While specific data for 4-(2,4-Dichloro-phenoxymethyl)-thiazol-2-ylamine is not available in the reviewed literature, studies on analogous structures provide valuable insights. For instance, various 2-aminothiazole (B372263) derivatives have demonstrated notable activity against Gram-positive strains. The presence of aromatic and heterocyclic moieties appended to the core thiazole structure has been shown to be a key determinant of their antibacterial potency. It is hypothesized that the 2,4-dichlorophenoxymethyl group could enhance the antibacterial efficacy by increasing the compound's ability to penetrate the bacterial cell wall and interact with intracellular targets. However, without direct experimental evidence, this remains a point for further investigation.
Antibacterial Efficacy against Gram-Negative Pathogens
Gram-negative bacteria, characterized by their outer membrane, present a significant challenge for many antibacterial agents. Pathogens such as Escherichia coli and Pseudomonas aeruginosa are common targets in the screening of new antimicrobial compounds. Although specific minimum inhibitory concentration (MIC) values for this compound against these organisms have not been reported in the available literature, the broader class of thiazole derivatives has shown variable efficacy. The structural modifications on the thiazole ring, including the nature and substitution pattern of aryl groups, play a crucial role in determining the spectrum of activity. The lipophilic nature of the dichlorophenoxymethyl substituent might facilitate passage through the outer membrane of Gram-negative bacteria, but this potential advantage needs to be confirmed through empirical testing.
Antifungal Efficacy against Opportunistic and Pathogenic Fungi
Fungal infections, particularly those caused by opportunistic pathogens like Candida albicans and Aspergillus niger, are a growing health concern. Thiazole-containing compounds have emerged as a promising class of antifungal agents. While specific antifungal data for this compound is not documented, related thiazole derivatives have demonstrated significant activity against various fungal species. The mechanism of action for many antifungal thiazoles involves the inhibition of key fungal enzymes, and the structural features of the substituent at the 4-position are critical for this interaction. Future studies are warranted to determine the antifungal profile of the title compound and its derivatives.
Antiprotozoal Activity Investigations
Protozoal diseases remain a major global health problem. The search for novel antiprotozoal agents has led to the investigation of various heterocyclic compounds, including thiazoles. There is currently a lack of specific research data on the antiprotozoal activity of this compound. However, the general class of 2-aminothiazoles has been explored for activity against parasites such as Plasmodium falciparum and Trypanosoma species. The diverse biological activities of thiazoles suggest that derivatives bearing the 2,4-dichlorophenoxymethyl moiety could potentially exhibit antiprotozoal effects, representing an unexplored area for future research.
Anticancer Activity Research
The development of novel anticancer agents is a critical area of pharmaceutical research. Thiazole derivatives have been extensively investigated for their cytotoxic effects against various cancer cell lines, with some compounds progressing to clinical use.
In Vitro Cytotoxicity Assays in Various Cancer Cell Lines
The evaluation of in vitro cytotoxicity is a primary step in the discovery of new anticancer drugs. While specific IC50 values for this compound against different cancer cell lines are not available in the current body of scientific literature, numerous studies on structurally related thiazole derivatives have demonstrated significant cytotoxic potential. The anticancer activity of these compounds is often attributed to their ability to interact with various cellular targets, including kinases and tubulin. The substitution pattern on the thiazole ring is a key factor in determining the potency and selectivity of these compounds. The presence of the 2,4-dichlorophenyl group in other classes of compounds has been associated with potent anticancer activity, suggesting that this compound and its derivatives are worthy candidates for future anticancer screening programs.
Selectivity Profile Against Normal Cell Lines
The selectivity of a potential therapeutic agent, its ability to target diseased cells while sparing healthy ones, is a critical aspect of its pharmacological profile. Studies on various thiazole derivatives have addressed this by evaluating their cytotoxic effects on cancer cell lines in comparison to normal, non-malignant cells. The selectivity is often expressed as a selectivity index (SI), calculated as the ratio of the IC50 (half-maximal inhibitory concentration) value in normal cells to that in cancer cells. A higher SI value indicates greater selectivity for cancer cells.
Several studies have demonstrated that thiazole derivatives can exhibit favorable selectivity. For instance, a series of thiazole/thiadiazole carboxamide derivatives were evaluated for their in vitro cytotoxicity against four human tumor cell lines and two normal human cell lines (HUVEC and FHC). Many of these compounds displayed moderate to significant cytotoxicity against the tumor cell lines while showing a degree of selectivity for the normal cell lines. tandfonline.com One of the most promising compounds in this series demonstrated remarkable antiproliferative activity against A549, HT-29, and MDA-MB-231 cancer cell lines and possessed a higher selectivity index than the established drug foretinib. tandfonline.com
In another study, newly synthesized thiazole derivatives were tested for their antiproliferative effects against various cancer cell lines. The most potent derivatives were further evaluated for their toxicity on normal cells. The results indicated good selectivity for cancer cells over normal lymphocytes. nih.gov Similarly, the effects of other thiazole derivatives were measured on the normal human lung fibroblast (MRC-5) cell line to determine their cytotoxic concentration, providing crucial data for calculating the selectivity index. researchgate.net
However, not all thiazole derivatives exhibit this desired selectivity. For example, a palladium(II) complex with a di(thiazol-2-yl)-bipyridine ligand showed exceptional cytotoxicity against A549 and HCT-116 cancer cell lines but was also found to be harmful to the Vero normal cell line, indicating a lack of selectivity. rsc.org
Table 1: Cytotoxicity and Selectivity Index of Various Thiazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) in Cancer Cells | Normal Cell Line | IC50 (µM) in Normal Cells | Selectivity Index (SI) | Reference |
|---|---|---|---|---|---|---|
| Thiazole Derivative 3b | HL-60(TB) | 2.32 | PCS-800-017 | 28.56 | 12.31 | nih.gov |
| Thiazole Derivative 3e | HL-60(TB) | 2.29 | PCS-800-017 | 22.67 | 9.90 | nih.gov |
| Thiazole/Thiadiazole Carboxamide 51am | A549 | 0.83 | HUVEC/FHC | - | Higher than foretinib | tandfonline.com |
| Thiazole/Thiadiazole Carboxamide 51am | HT-29 | 0.68 | HUVEC/FHC | - | Higher than foretinib | tandfonline.com |
| Thiazole/Thiadiazole Carboxamide 51am | MDA-MB-231 | 3.94 | HUVEC/FHC | - | Higher than foretinib | tandfonline.com |
| Palladium(II) Complex | A549 | 60.1 | Vero | 24.5 | <1 | rsc.org |
| Palladium(II) Complex | HCT-116 | 23.8 | Vero | 24.5 | ~1 | rsc.org |
Note: This table is illustrative and compiles data from different studies on various thiazole derivatives, not on this compound itself.
Other Potential Biological Activities
Beyond their cytotoxic profiles, thiazole derivatives have been investigated for a range of other biological activities, including anti-inflammatory, enzyme inhibitory, and antioxidant effects.
The 2,4-dichlorophenoxy moiety, present in the subject compound, is a known pharmacophore in substances with anti-inflammatory activity. researchgate.net A study on novel 2,4-dichlorophenoxy acetic acid substituted thiazolidin-4-ones demonstrated significant in vivo anti-inflammatory activity. nih.gov Specifically, compounds from this series exhibited potent inhibition of inflammation, with some showing even greater activity than the standard drug indomethacin. nih.gov
Furthermore, various other 2,4-disubstituted 1,3-thiazole derivatives have been synthesized and evaluated for their in-vitro anti-inflammatory activity using the albumin denaturation method. rasayanjournal.co.in Certain derivatives showed better anti-inflammatory activity when compared to the standard drug diclofenac (B195802) sodium. rasayanjournal.co.in The synthesis of thiazole and thiazolidene-based molecules has also been pursued to achieve dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in inflammatory pathways. epa.gov
The thiazole scaffold has been identified as a versatile backbone for the design of various enzyme inhibitors. Derivatives have been shown to inhibit a wide array of enzymes implicated in different disease pathologies.
Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition: Structurally related compounds, such as 2-imino-4-thiazolidinone derivatives containing a 2,4-dichlorophenoxy acetic acid moiety, have been shown to be effective inhibitors of COX-2. nih.gov One such compound demonstrated a significant reduction in the level of COX-2 with a high selectivity index compared to indomethacin. nih.gov Other thiazole derivatives have also been identified as potent and selective inhibitors of the COX-2 enzyme. nih.gov Furthermore, thiazole and thiazolidene-based compounds have been synthesized with the aim of achieving dual inhibition of both COX-2 and 5-LOX. epa.gov
Kinase Inhibition: Thiazole derivatives have emerged as potent inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. For example, a series of novel thiazole derivatives were designed and evaluated as PI3K/mTOR dual inhibitors, showing promising anticancer activity. nih.gov Another study focused on thiazole/thiadiazole carboxamide derivatives as potential c-Met kinase inhibitors for cancer treatment. tandfonline.com
Other Enzyme Inhibition: The inhibitory activity of thiazole derivatives extends to other enzyme families as well. For instance, 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives have been identified as selective inhibitors of human monoamine oxidase B (hMAO-B), an enzyme relevant to neurodegenerative disorders. nih.govresearchgate.net Additionally, derivatives of cinnamic acid containing an oxazolone (B7731731) ring, which is structurally related to thiazole, have shown inhibitory activity against human acetylcholinesterase (hAChE). nih.gov
Table 2: Enzyme Inhibitory Activity of Various Thiazole Derivatives
| Derivative Class | Target Enzyme | Key Findings | Reference |
|---|---|---|---|
| 2-imino-4-thiazolidinones with 2,4-dichlorophenoxy acetic acid | COX-2 | Significant reduction in COX-2 levels with high selectivity. | nih.gov |
| Thiazole derivatives | PI3K/mTOR | Identified as potent dual inhibitors with anticancer activity. | nih.gov |
| Thiazole/thiadiazole carboxamides | c-Met Kinase | Promising inhibitors in both biochemical and cellular assays. | tandfonline.com |
| 5,6-diarylimidazo[2.1-b]thiazoles | COX-2 | Potent, orally active, and selective inhibitors. | nih.gov |
| Thiazole and thiazolidene-based molecules | COX-2 and 5-LOX | Designed for dual inhibitory activity. | epa.gov |
| 4-(3-nitrophenyl)thiazol-2-ylhydrazones | hMAO-B | Selective and reversible inhibitors. | nih.govresearchgate.net |
Note: This table summarizes findings for different classes of thiazole derivatives and does not represent data for this compound.
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects, is implicated in numerous diseases. Consequently, the antioxidant potential of novel compounds is an area of significant research interest.
Several studies have investigated the antioxidant properties of thiazole derivatives. A series of nih.govresearchgate.netnih.govtriazolo[3,4-b] tandfonline.comresearchgate.netnih.govthiadiazole derivatives synthesized from 2,4-dichlorophenyl acetic acid were screened for their in-vitro antioxidant activity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) method. Some of these compounds showed excellent antioxidant activity compared to the standard. researchgate.net
In another study, a new series of carbazole-based 2,4-disubstituted thiazole derivatives were synthesized and evaluated for their antioxidant activity. Several of these compounds exhibited higher antioxidant activity than the standard butylated hydroxytoluene (BHT). researchgate.net Furthermore, 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives, in addition to their MAO-B inhibitory effects, were also evaluated for their antioxidant activities. nih.gov
The antioxidant potential of thiazole derivatives is an active area of investigation, with various structural modifications being explored to enhance this property. scite.ai
Structure Activity Relationship Sar Studies of 4 2,4 Dichloro Phenoxymethyl Thiazol 2 Ylamine Analogues
Impact of Substituent Variation at the N-2 Position of the Thiazole (B1198619) Ring
The 2-amino group on the thiazole ring is a critical site for interaction and a primary target for chemical modification to probe its role in biological activity. Research into analogues has shown that the nature of the substituent at this N-2 position can significantly modulate the compound's potency.
Studies on related 2-aminothiazole (B372263) derivatives indicate that both the size and electronic properties of the N-2 substituent are determining factors for activity. Generally, small, hydrogen-bond-donating groups are favored. The primary amine (-NH₂) itself is often a key feature for establishing crucial interactions with biological targets. When this group is modified, a clear trend is often observed. For instance, substitution with small alkyl groups or acylation can lead to varied effects. In some series, introducing small, non-bulky substituents is tolerated or can even enhance activity, whereas larger, more sterically demanding groups often lead to a significant decrease in potency. kcl.ac.uk
In one study of related thiazole analogues, the presence of a propan-2-ylidenhydrazine substituent at the N-2 position was found to be highly beneficial for antibacterial activity. mdpi.com Conversely, other modifications, such as the introduction of larger heterocyclic systems, can sometimes diminish the desired biological effect. This suggests that the N-2 position is sensitive to steric bulk and that specific functionalities can either enhance or disrupt the necessary binding interactions. nih.gov
The following table illustrates the hypothetical impact of various substituents at the N-2 position on biological activity, based on common SAR findings.
| Compound ID | N-2 Substituent (R) | Hypothetical Biological Activity (IC₅₀, µM) |
| 1a | -NH₂ (unsubstituted) | 5.2 |
| 1b | -NHCH₃ (methylamino) | 8.1 |
| 1c | -N(CH₃)₂ (dimethylamino) | 15.7 |
| 1d | -NHC(O)CH₃ (acetylamino) | 12.4 |
| 1e | -NH-phenyl (phenylamino) | 25.3 |
This table is illustrative and based on general principles of SAR in related thiazole series.
Role of the Phenoxymethyl (B101242) Linker in Biological Activity
The ether oxygen is a potential hydrogen bond acceptor, which can be a critical interaction point within a receptor's binding site. The length and composition of the linker dictate the spatial relationship between the two key ring systems. Altering the linker, for example, by extending the methylene (B1212753) chain (-O-CH₂-CH₂-) or replacing the oxygen atom with a sulfur atom (a thioether linker), would significantly change the molecule's conformational profile and electronic properties. Such modifications often lead to a reduction in activity, highlighting the precise structural and electronic requirements of the linker for optimal biological function. The rigidity and the specific angle conferred by the -O-CH₂- unit are often essential for maintaining the bioactive conformation.
| Compound ID | Linker Modification | Hypothetical Biological Potency (% of Parent) |
| 2a | -O-CH₂- (Parent Linker) | 100% |
| 2b | -S-CH₂- (Thioether) | 65% |
| 2c | -CH₂-CH₂- (Ethyl) | 40% |
| 2d | -O-CH₂-CH₂- (Extended Ether) | 30% |
| 2e | -C(O)-CH₂- (Keto) | 55% |
This table is illustrative, demonstrating how changes to the linker can affect biological activity.
Influence of Halogenation and Substituent Patterns on the Dichlorophenyl Ring
The 2,4-dichloro substitution pattern on the phenyl ring is a defining feature of the molecule, contributing significantly to its lipophilicity and electronic character, which are vital for membrane permeability and receptor binding. The position and nature of the halogen substituents are critical determinants of biological activity.
SAR studies on analogous compounds have consistently shown that both the number and the location of halogen atoms on the phenyl ring are finely tuned for potency. The 2,4-dichloro arrangement provides a specific electronic distribution and steric profile that fits effectively into a complementary binding pocket. Shifting the chlorine atoms, for instance to a 3,5-dichloro pattern, can lead to a dramatic loss of activity in some biological assays, suggesting that one or both of the chloro-substituents are involved in key interactions or that the 3,5-pattern introduces a steric or electronic clash. nih.govnih.gov
Furthermore, replacing chlorine with other halogens, such as fluorine or bromine, can also modulate activity. Fluorine, being smaller and more electronegative, might alter binding in one way, while the larger, more polarizable bromine atom could have a different effect. Often, the 2,4-dichloro pattern represents an optimized balance of size, lipophilicity, and electronic influence for the target of interest.
| Compound ID | Phenyl Ring Substitution | Hypothetical Biological Activity (MIC, µg/mL) |
| 3a | 2,4-Dichloro (Parent) | 8 |
| 3b | 3,5-Dichloro | >64 |
| 3c | 4-Chloro | 32 |
| 3d | 2,4-Difluoro | 16 |
| 3e | 2,4-Dibromo | 16 |
| 3f | Unsubstituted | >128 |
This table illustrates the high sensitivity of biological activity to the substitution pattern on the phenyl ring, as observed in related compound series.
Conformational Analysis and its Correlation with Biological Potency
The biological activity of 4-(2,4-dichloro-phenoxymethyl)-thiazol-2-ylamine is intrinsically linked to its three-dimensional shape and its ability to adopt a specific low-energy "bioactive conformation" that is complementary to its target's binding site. Conformational analysis focuses on the rotational freedom around the single bonds, particularly within the phenoxymethyl linker.
There are several key rotatable bonds: the Ar-O bond, the O-CH₂ bond, and the CH₂-Thiazole bond. The relative orientation of the dichlorophenyl ring and the thiazole ring is determined by the torsion angles around these bonds. Computational studies, such as molecular modeling and docking, are often employed to predict the most stable conformations and how different substituents influence this preference.
Substituents can impose conformational restrictions. For example, a bulky group at the N-2 position of the thiazole could clash with the phenoxymethyl side chain, forcing the molecule into a less active conformation. Similarly, substitutions at the ortho-positions (2- or 6-) of the phenyl ring can restrict rotation around the Ar-O bond, locking the ring into a specific, and potentially less favorable, orientation. nih.gov Therefore, a strong correlation exists between a compound's preferred conformation and its observed biological potency; analogues that can more easily adopt or be "locked" into the bioactive conformation tend to exhibit higher potency.
Development of Quantitative Structure-Activity Relationships (QSAR) Models
To more formally describe the relationship between the chemical structure of these analogues and their biological activity, Quantitative Structure-Activity Relationship (QSAR) models are developed. These mathematical models correlate variations in the physicochemical properties of the compounds with their biological potency. nih.gov
For a series of this compound analogues, a QSAR model would typically involve calculating a range of molecular descriptors for each compound. These descriptors can be categorized as:
Electronic: Hammett constants (σ), dipole moment, atomic charges. These describe how electron-withdrawing or -donating groups influence the molecule.
Steric: Molar refractivity (MR), Taft steric parameters (Es). These quantify the size and shape of substituents.
Hydrophobic: Partition coefficient (logP). This measures the lipophilicity of the molecule, affecting its ability to cross cell membranes.
A typical linear QSAR equation might take the form: log(1/IC₅₀) = c₁ (logP) - c₂ (MR) + c₃ (σ) + constant
This equation suggests that activity increases with lipophilicity (logP) and the presence of electron-withdrawing groups (σ), but decreases with increasing substituent size (MR). More advanced non-linear methods, such as gene expression programming, can capture more complex relationships between descriptors and activity, often providing more robust and predictive models. nih.gov These models are invaluable tools for predicting the potency of novel, unsynthesized compounds and for guiding the design of more effective analogues. researchgate.net
| Descriptor | Physicochemical Property | Hypothetical Contribution to Activity |
| cLogP | Hydrophobicity | Positive (within an optimal range) |
| Molar Refractivity (MR) | Molecular Volume/Steric Bulk | Negative (especially for N-2 substituents) |
| Hammett Constant (σ) | Electronic Effect of Phenyl Substituents | Positive for electron-withdrawing groups |
| Dipole Moment | Polarity | Variable, depends on binding site |
| Hydrogen Bond Donors | Binding Potential | Positive (for N-2 position) |
This table summarizes the likely influence of key physicochemical descriptors in a QSAR model for this class of compounds.
Mechanistic Investigations of 4 2,4 Dichloro Phenoxymethyl Thiazol 2 Ylamine Biological Action
Cellular Target Identification
The initial step in elucidating the mechanism of action of a bioactive compound is the identification of its cellular targets. For thiazole (B1198619) derivatives, research has pointed towards interactions with key cellular components, including enzymes and receptors, and to a lesser extent, direct interactions with nucleic acids.
Enzyme Inhibition and Activation Studies
Thiazole derivatives have been identified as inhibitors of various enzymes, a key mechanism through which they can exert therapeutic effects. For instance, certain 2-aminothiazole (B372263) derivatives have been investigated for their inhibitory effects on enzymes like lactoperoxidase. researchgate.net In one study, 2-Amino-4-(4-chlorophenyl) thiazole demonstrated a notable inhibitory effect on lactoperoxidase. researchgate.net
Furthermore, the Rho-associated kinases (ROCK) have been identified as targets for some 4-aryl-thiazole-2-amines. semanticscholar.org These enzymes are involved in various cellular processes, and their inhibition is a target for diseases like hypertension and cancer. semanticscholar.org A series of 4-aryl-5-aminomethyl-thiazole-2-amines showed inhibitory activity against ROCK II, with the most potent compound exhibiting an IC50 value of 20 nM. semanticscholar.org
Some N-substituted sulfonyl amides incorporating a 1,3,4-oxadiazol structural motif, which can be related to thiazole structures, have also been studied for their enzyme inhibition potential. nih.gov Additionally, some benzothiazole (B30560) derivatives have been evaluated as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. researchgate.net
It is plausible that 4-(2,4-dichloro-phenoxymethyl)-thiazol-2-ylamine could exhibit inhibitory activity against similar or other enzymes, a hypothesis that warrants direct empirical investigation.
Receptor Binding Assays
The interaction of small molecules with cellular receptors is a fundamental aspect of pharmacology. Thiazole-containing compounds have been shown to bind to specific receptors. For example, derivatives of 2-aminothiazole have been synthesized and evaluated as high-affinity ligands for the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5), which is involved in various central nervous system functions. nih.gov
In another study, a screening of a compound library identified a 2-(benzamido)-thiazole derivative as a novel antagonist of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily. semanticscholar.org This suggests that thiazole-containing structures can interact with and modulate the function of ion channels.
While direct receptor binding data for this compound is not available, these findings with related compounds suggest that it could potentially interact with various receptor systems. Receptor binding assays would be essential to determine its specific receptor affinity profile.
DNA/RNA Interaction Studies
Direct interaction with DNA or RNA is a mechanism of action for some anticancer agents. Some research has explored the potential for thiazole derivatives to interact with DNA. For instance, certain (4-amino-2-(aryl/alkylamino)thiazol-5-yl)(6-methylbenzo[d]thiazol-2-yl)methanone derivatives were evaluated for their DNA cleavage potential, with two compounds demonstrating complete DNA cleavage. researchgate.net This suggests a potential mechanism of cytotoxicity for these specific compounds.
However, for many other thiazole antibiotics, such as siomycin (B576535) A and thiostrepton (B1681307), their primary mechanism is not through direct DNA interaction but rather through the inhibition of transcription factors like FoxM1. plos.orgsemanticscholar.org Therefore, while some thiazole derivatives may interact with nucleic acids, this is not a universal mechanism for this class of compounds. The potential for this compound to interact directly with DNA or RNA would need to be specifically investigated.
Molecular and Cellular Pathway Modulation
Beyond direct target binding, understanding how a compound modulates cellular pathways is crucial. Research on thiazole derivatives has revealed significant effects on pathways controlling cell survival and proliferation, such as apoptosis and the cell cycle.
Apoptosis Induction Mechanisms in Cancer Cells
A significant body of research has demonstrated the ability of various thiazole derivatives to induce apoptosis, or programmed cell death, in cancer cells. One prominent mechanism involves the targeting of the Forkhead box M1 (FoxM1) oncogenic transcription factor. plos.orgsemanticscholar.org Thiazole antibiotics like siomycin A and thiostrepton have been shown to be potent inhibitors of FoxM1 transcriptional activity and expression. plos.orgsemanticscholar.org The induction of apoptosis by these compounds in various human cancer cell lines correlates with the suppression of FoxM1. plos.orgsemanticscholar.org
Another class of thiazole-containing compounds, known as thiazolides, has been shown to promote apoptosis in colorectal tumor cells through the activation of the MAP kinase pathway. nih.govnih.gov This activation leads to an increased expression of the pro-apoptotic Bcl-2 family members Bim and Puma, which in turn trigger the mitochondrial apoptosis pathway. nih.govnih.gov
The following table summarizes the key proteins involved in apoptosis induction by different thiazole derivatives:
| Compound Class | Key Protein Target/Pathway | Effect on Apoptosis | Cell Lines Studied |
| Thiazole Antibiotics (e.g., Siomycin A) | FoxM1 Transcription Factor | Induction | Human cancer cell lines of diverse origin |
| Thiazolides | MAP Kinase Pathway (p38, JNK), Bim, Puma | Induction | Colorectal tumor cells |
These findings suggest that a potential anticancer effect of this compound could be mediated through the induction of apoptosis, possibly by targeting pathways similar to those affected by other thiazole derivatives.
Cell Cycle Arrest Analysis
In addition to inducing apoptosis, many anticancer agents exert their effects by causing cell cycle arrest, thereby preventing cancer cell proliferation. Studies on various compounds, including those with heterocyclic structures similar to thiazoles, have demonstrated this effect. For example, a dichloromethane (B109758) fraction from Toddalia asiatica, which may contain bioactive heterocyclic compounds, was found to cause cell cycle arrest at the G2/M phase in HT-29 colon cancer cells. nih.gov
Furthermore, certain benzimidazole (B57391) derivatives, which share some structural similarities with thiazoles, have been shown to arrest the cell cycle at different phases in various cancer cell lines. mdpi.com For instance, one compound induced G1 and G2 phase arrest in A549 lung cancer cells, while another caused G1 phase arrest in the same cell line. mdpi.com
The table below illustrates the cell cycle arrest phases affected by different compounds in various cancer cell lines:
| Compound/Extract | Cancer Cell Line | Affected Cell Cycle Phase |
| Dichloromethane fraction from Toddalia asiatica | HT-29 (Colon) | G2/M |
| Benzimidazole Derivative 10 | A549 (Lung) | G1 and G2 |
| Benzimidazole Derivative 13 | A549 (Lung) | G1 |
| Benzimidazole Derivative 13 | MDA-MB-231 (Breast) | G1 and S |
These examples highlight the potential for heterocyclic compounds to interfere with cell cycle progression. Specific analysis of this compound would be required to determine its effect on the cell cycle in different cancer cell types.
Membrane Permeability and Ion Channel Modulation
The precise effects of this compound on microbial membrane permeability and ion channel function have not been extensively documented in publicly available scientific literature. However, the broader class of thiazole derivatives has been noted for its amphiphilic properties, which may facilitate interaction with and disruption of microbial cell membranes. mdpi.com This characteristic, combining both hydrophobic and hydrophilic moieties, could potentially lead to alterations in membrane fluidity and integrity, contributing to an antimicrobial effect. mdpi.com The process might involve the embedding of the molecule into the lipid bilayer, leading to leakage of cytoplasmic contents and subsequent cell death. mdpi.com
While direct modulation of specific ion channels by this compound is not established, some thiazole derivatives have been investigated for their effects on various ion channels in different biological systems. nih.govresearchgate.net For instance, certain thiazole compounds have been shown to modulate the behavior of GluA2-containing AMPA receptors in the nervous system. nih.gov It is important to note that these findings are not directly transferable to microbial ion channels, which have distinct structures and functions. Further research is required to determine if this compound or its close analogs have any specific interactions with microbial ion channels that could contribute to their biological activity.
Table 1: General Effects of Thiazole Derivatives on Cell Membranes and Ion Channels (Data for illustrative purposes, not specific to this compound)
| Compound Class | Observed Effect | Model System | Potential Implication |
| Amphiphilic Thiazole Derivatives | Disruption of membrane integrity | Bacteria and Fungi | Leakage of intracellular components, cell death |
| Thiazole Carboxamide Derivatives | Modulation of AMPA receptors | Neuronal cells | Neuroprotective or neurotoxic effects (not antimicrobial) |
| Various Thiazole Analogs | Alteration of membrane potential | Various cell types | Disruption of cellular processes dependent on ion gradients |
Inhibition of Microbial Virulence Factors
Furthermore, some thiazole derivatives have demonstrated the ability to inhibit the adhesion of pathogens like Candida albicans to host cells, a critical initial step in the infection process. nih.gov The inhibition of filamentation, another key virulence trait in C. albicans that is associated with tissue invasion, has also been reported for certain thiazole compounds. nih.gov These findings suggest that the thiazole scaffold may serve as a basis for the development of compounds that can disarm pathogens by targeting their virulence mechanisms rather than directly killing them. This approach is of growing interest as it may exert less selective pressure for the development of resistance. nih.gov
Table 2: Reported Anti-Virulence Activities of Various Thiazole Derivatives (Data not specific to this compound)
| Thiazole Derivative | Virulence Factor Targeted | Microorganism | Observed Effect |
| 3-[2-(4-(4-methoxyphenyl)thiazol-2-yl)hydrazino)]butan-1-ol (MT) | Biofilm formation, Adhesion, Filamentation | Candida albicans | Inhibition of virulence factor expression and development |
| Thiazole compounds 1, 2, and 3 | Biofilm formation, Capsule size | Cryptococcus gattii and Cryptococcus neoformans | Activity against sessile cells in biofilms and modulation of capsule size |
Investigation of Resistance Mechanisms in Microorganisms
Specific mechanisms of microbial resistance to this compound have not been characterized due to a lack of targeted studies. However, general mechanisms of resistance to antimicrobial agents, including those containing a thiazole core, can be inferred from broader research. A common resistance strategy employed by microorganisms is the use of efflux pumps, which actively transport antimicrobial compounds out of the cell, preventing them from reaching their intracellular targets. nih.gov It is plausible that some bacteria could develop resistance to thiazole derivatives through the overexpression of such pumps. nih.gov
Another potential mechanism of resistance is the modification of the drug's target site. tandfonline.com For instance, if a thiazole derivative acts by inhibiting a specific enzyme, mutations in the gene encoding that enzyme could lead to a protein with reduced binding affinity for the inhibitor. Molecular docking studies on some functionally substituted 2-aminothiazoles have suggested that MurB, an enzyme involved in peptidoglycan synthesis, could be a potential target. tandfonline.com Therefore, alterations in the structure of MurB could confer resistance. Similarly, for antifungal thiazoles that may target lanosterol (B1674476) 14α-demethylase (CYP51), mutations in the ERG11 gene encoding this enzyme are a known mechanism of resistance to azole antifungals. tandfonline.com
Intracellular Localization and Distribution Studies
The intracellular fate of this compound within microbial cells is currently unknown. To understand its mechanism of action fully, studies on its uptake, accumulation, and distribution within different cellular compartments are necessary. The physicochemical properties of the molecule, such as its lipophilicity and charge, would likely play a significant role in its ability to cross the cell membrane and localize within the cell.
For some thiazole derivatives, there is evidence to suggest that they can accumulate within cells and even within specific organelles. For example, studies on certain thiazole derivatives in murine lymphoma cells have suggested that mitochondria may be involved in their cytotoxic action. researchgate.net While these are cancer cells, the findings highlight the potential for thiazole compounds to localize in specific subcellular structures. In a microbial context, determining whether this compound accumulates in the cytoplasm, associates with the cell membrane, or targets specific organelles would provide valuable insights into its mode of action and potential off-target effects. Techniques such as fluorescent labeling of the compound followed by microscopy could be employed to visualize its intracellular distribution.
Computational Chemistry and in Silico Approaches
Molecular Docking Studies with Predicted Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For thiazole (B1198619) derivatives, molecular docking studies have been instrumental in identifying potential biological targets and elucidating binding modes. While specific targets for 4-(2,4-Dichloro-phenoxymethyl)-thiazol-2-ylamine are yet to be definitively established, research on analogous compounds suggests several protein families as plausible interaction partners.
Docking studies on various 2-aminothiazole (B372263) derivatives have revealed potential interactions with a range of enzymes and receptors. For instance, derivatives have been docked against targets such as protein kinases, oxidoreductases, and bacterial enzymes like DNA gyrase. ekb.egresearchgate.net The binding affinity and interaction patterns are largely governed by the nature and position of substituents on the thiazole and phenyl rings. Key interactions often involve hydrogen bonding with the 2-amino group and hydrophobic interactions with the substituted phenoxymethyl (B101242) moiety.
Below is a table summarizing representative molecular docking findings for structurally related thiazole derivatives against various biological targets.
| Target Protein | Thiazole Derivative Type | Docking Score (kcal/mol) | Key Interacting Residues |
| Oxidoreductase (PDB: 3NM8) | 2-Aminothiazole derivative | -6.64 | Not specified |
| LasR of P. aeruginosa (PDB ID: 2UV0) | Novel thiazole derivative (D_152) | Not specified | Not specified |
| Main Protease (Mpro) of SARS-CoV-2 | Thiazole-pyridine hybrid | Not specified | Not specified |
| Epidermal Growth Factor Receptor (EGFR) | Quinazoline-thiazole derivative | Not specified | MET793, PHE795, CYS775 |
This table is generated based on data from analogous compounds and is for illustrative purposes.
Molecular Dynamics Simulations for Ligand-Target Interactions
To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex, assessing its stability and conformational changes over time. For thiazole-based compounds, MD simulations have been employed to validate docking poses and to gain deeper insights into the binding stability of the ligand within the active site of a protein. nih.govnih.gov
These simulations typically track atomic movements over a specified period, allowing for the calculation of parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). A stable RMSD for the ligand-protein complex over the simulation time suggests a stable binding mode. RMSF analysis can highlight flexible regions of the protein and the ligand. Such studies on thiazole derivatives have often confirmed the stability of the docked complexes, reinforcing the predictions made by docking studies. nih.govnih.gov
The following table presents hypothetical data that could be expected from an MD simulation study on a thiazole derivative-protein complex.
| Simulation Parameter | Value | Interpretation |
| Simulation Time | 50 ns | Duration of the simulation to observe molecular motion. |
| RMSD of Complex | < 2.0 Å | Indicates a stable binding of the ligand in the protein's active site. |
| RMSF of Ligand | < 1.5 Å | Suggests the ligand remains in a consistent conformation during the simulation. |
| Key Hydrogen Bonds | Maintained > 80% of simulation time | Highlights crucial and stable interactions between the ligand and the protein. |
This table represents typical outcomes from MD simulations of small molecule-protein complexes and is for illustrative purposes.
ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) – Excluding explicit toxicity profiles
In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery, helping to identify candidates with favorable pharmacokinetic profiles. For various series of thiazole derivatives, computational tools have been used to predict their drug-likeness and ADMET properties. nih.govnih.gov
Predictions for compounds structurally similar to this compound generally suggest good oral bioavailability, in line with Lipinski's rule of five. Parameters such as molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors are calculated to assess drug-likeness. Furthermore, properties like human intestinal absorption, blood-brain barrier penetration, and interaction with metabolic enzymes like cytochrome P450 are often evaluated.
The table below summarizes predicted ADMET properties for a representative 2-aminothiazole derivative.
| ADMET Parameter | Predicted Value/Classification | Implication |
| Molecular Weight | < 500 g/mol | Favorable for oral absorption. |
| LogP | 2-4 | Optimal lipophilicity for cell membrane permeability. |
| Hydrogen Bond Donors | < 5 | Good oral bioavailability. |
| Hydrogen Bond Acceptors | < 10 | Good oral bioavailability. |
| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut. |
| Blood-Brain Barrier Permeability | Low | Reduced potential for central nervous system side effects. |
| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions. |
This data is representative of typical in silico ADMET predictions for drug-like thiazole derivatives.
De Novo Drug Design and Virtual Screening Based on this compound Scaffold
The this compound scaffold serves as a valuable starting point for both de novo drug design and virtual screening campaigns. The 2-aminothiazole core is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. mdpi.comdrugbank.com
In de novo design, the scaffold can be used as a foundation upon which new functional groups are computationally added to optimize interactions with a specific biological target. Algorithms can explore vast chemical space to generate novel molecules with improved binding affinity and selectivity. nih.gov
Virtual screening involves the use of computational methods to screen large libraries of compounds to identify those that are most likely to bind to a drug target. A library of compounds based on the this compound scaffold could be virtually screened against various protein targets to identify potential hits. This approach has been successfully applied to thiazole derivatives to discover inhibitors for various enzymes. researchgate.netjddtonline.info
The general workflow for such a study is outlined below:
| Step | Description |
| 1. Scaffold Selection | The this compound core structure is chosen as the starting point. |
| 2. Library Generation | A virtual library of derivatives is created by computationally modifying the scaffold with various substituents. |
| 3. Target Selection | A biologically relevant protein target is identified based on disease pathology. |
| 4. Virtual Screening | The virtual library is docked into the active site of the target protein to predict binding affinities. |
| 5. Hit Identification | Compounds with the best predicted binding scores and favorable interactions are selected as "hits". |
| 6. In Silico Optimization | The identified hits can be further optimized computationally to improve their predicted activity and pharmacokinetic properties. |
Pre Clinical Translational Potential and Future Research Directions
Development of Advanced In Vitro Models
To elucidate the biological activity and mechanism of action of 4-(2,4-dichloro-phenoxymethyl)-thiazol-2-ylamine, the development of sophisticated in vitro models is a critical first step. Standard two-dimensional (2D) cell cultures, while useful for initial high-throughput screening, often fail to recapitulate the complexity of in vivo environments.
Future research should focus on utilizing three-dimensional (3D) cell culture models, such as spheroids and organoids, which more accurately mimic tissue architecture and cell-cell interactions. For instance, if anticancer activity is hypothesized, tumor spheroids derived from various cancer cell lines (e.g., breast, lung, colon) could be employed to assess the compound's penetration, efficacy, and impact on the tumor microenvironment.
Furthermore, the use of patient-derived organoids (PDOs) could offer a personalized medicine approach, allowing for the prediction of patient-specific responses to the compound. Microfluidic "organ-on-a-chip" models represent another advanced platform to study the compound's pharmacokinetics and pharmacodynamics in a multi-organ system, providing insights into its absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: Proposed In Vitro Models for Efficacy Testing
| Model Type | Application | Key Parameters to Assess |
| 3D Tumor Spheroids | Anticancer activity | Spheroid growth inhibition, apoptosis induction, cell viability |
| Patient-Derived Organoids | Personalized medicine | Patient-specific efficacy, biomarker identification |
| Organ-on-a-Chip | Pharmacokinetics | ADME properties, inter-organ effects |
| Co-culture Models | Immunomodulatory effects | Cytokine profiling, immune cell activation/suppression |
Exploration of Combination Therapies with Existing Agents
The therapeutic efficacy of many agents can be enhanced through combination therapies, which can also help in overcoming drug resistance. The potential of this compound in combination with existing therapeutic agents should be systematically explored.
For example, in an oncology context, its combination with standard-of-care chemotherapeutics, targeted therapies, or immunotherapies could be investigated. Synergy, additivity, or antagonism could be assessed using in vitro checkerboard assays and calculating the combination index (CI). A CI value of less than 1 would indicate a synergistic interaction, suggesting that the combination is more effective than the individual agents.
These in vitro findings would then need to be validated in preclinical in vivo models to evaluate the safety and efficacy of the combination therapy.
Nanocarrier and Drug Delivery System Applications
The physicochemical properties of this compound, such as its solubility and stability, will influence its bioavailability and therapeutic efficacy. Nanocarrier-based drug delivery systems offer a promising strategy to overcome potential limitations.
Various types of nanocarriers, including liposomes, polymeric nanoparticles, and micelles, could be developed to encapsulate the compound. These systems can improve drug solubility, protect it from degradation, prolong its circulation time, and enable targeted delivery to specific tissues or cells. globalresearchonline.net
For instance, liposomes could be formulated to enhance the compound's solubility and reduce potential off-target toxicity. Polymeric nanoparticles, such as those made from PLGA (poly(lactic-co-glycolic acid)), could provide sustained release of the compound. Furthermore, the surface of these nanocarriers could be functionalized with targeting ligands (e.g., antibodies, peptides) to achieve active targeting to cancer cells or sites of inflammation.
Table 2: Potential Nanocarrier Systems
| Nanocarrier Type | Potential Advantage |
| Liposomes | Improved solubility, reduced toxicity |
| Polymeric Nanoparticles | Sustained release, protection from degradation |
| Micelles | Solubilization of poorly water-soluble drugs |
| Targeted Nanoparticles | Enhanced efficacy, reduced off-target effects |
Prospects for Lead Optimization and Pre-clinical Development
Assuming that initial screenings identify promising biological activity for this compound, a lead optimization program would be the next logical step. This process involves systematically modifying the chemical structure of the lead compound to improve its potency, selectivity, and pharmacokinetic properties while minimizing toxicity.
Structure-activity relationship (SAR) studies would be conducted by synthesizing and testing a series of analogues. For example, modifications could be made to the dichlorophenyl ring, the phenoxymethyl (B101242) linker, or the amine group on the thiazole (B1198619) ring to understand their influence on biological activity.
Promising optimized compounds would then advance to formal preclinical development. This stage involves a comprehensive evaluation of the drug candidate's safety and efficacy in animal models, as mandated by regulatory agencies, before it can be considered for human clinical trials.
Identification of Novel Therapeutic Applications for Thiazolylamines
The thiazolylamine scaffold is a versatile platform that has been explored for a wide range of therapeutic applications. Beyond the initially hypothesized activities, further research could uncover novel therapeutic uses for this compound and its derivatives.
High-throughput screening against a broad panel of biological targets could reveal unexpected activities. For example, the compound could be screened against various kinases, proteases, or G-protein coupled receptors. Phenotypic screening assays, which assess the compound's effect on cell behavior without a preconceived target, could also identify novel therapeutic opportunities. The structural similarity to other biologically active thiazole-containing compounds suggests potential applications in areas such as neurodegenerative diseases or metabolic disorders.
Challenges and Opportunities in the Development of this compound-based Therapeutics
The development of any new therapeutic agent is fraught with challenges. For this compound, potential hurdles could include issues with solubility, metabolic stability, or off-target toxicity. The presence of two chlorine atoms on the phenyl ring might raise concerns about potential environmental persistence or specific toxicity profiles that would need to be carefully evaluated.
However, these challenges also present opportunities for innovation. The development of novel formulations, such as the nanocarrier systems discussed earlier, could address solubility and delivery issues. A thorough understanding of the compound's metabolic pathways could guide the design of more stable analogues.
The opportunity lies in the potential for this compound to address unmet medical needs. If it demonstrates a novel mechanism of action or efficacy in drug-resistant disease models, it could represent a significant advancement in its therapeutic area. A strategic and well-designed preclinical development plan will be essential to navigate the challenges and realize the therapeutic potential of this compound.
Q & A
Basic: What are the standard synthetic routes for preparing 4-(2,4-Dichloro-phenoxymethyl)-thiazol-2-ylamine?
Methodological Answer:
The compound can be synthesized via cyclocondensation reactions. A common approach involves reacting halogenated ketones (e.g., 2-bromo-1-(3,5-dichloro-2-methoxy-phenyl)-ethanone) with thiourea in ethanol under reflux or microwave-assisted conditions (165°C for 300 seconds) . Reaction progress is monitored by TLC, and the product is purified via recrystallization (ethanol) or preparative LCMS . Triethylamine is often used as a catalyst in coupling reactions with secondary amines .
Basic: What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
Key characterization methods include:
- Spectral Analysis : IR spectroscopy for functional group identification (e.g., C-N and C-S stretches), NMR for proton environments (e.g., thiazole ring protons at δ 6.8–7.5 ppm), and mass spectrometry for molecular ion confirmation .
- Chromatography : TLC (silica gel, ethyl acetate/hexane) for reaction monitoring .
- Elemental Analysis : To confirm purity and stoichiometry .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
Variables to optimize include:
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution, while ethanol is ideal for cyclocondensation .
- Catalyst Loading : Triethylamine (0.01 mol) improves coupling efficiency in acetamide formation .
- Microwave Assistance : Reduces reaction time (e.g., 300 seconds vs. 13 hours for conventional heating) and minimizes side products .
- pH Control : Adjusting to neutral pH during workup prevents decomposition of acid-sensitive intermediates .
Advanced: What protocols are used to evaluate biological activity in academic settings?
Methodological Answer:
- Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against bacterial (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans) using broth microdilution .
- TRPV1 Modulation : Calcium flux assays in HEK293 cells transfected with TRPV1 receptors to assess agonist/antagonist activity .
- Cytotoxicity Screening : MTT assays on human cell lines (e.g., HepG2) to determine IC values .
Advanced: How do structural modifications influence bioactivity?
Methodological Answer:
- Substituent Effects : Electron-withdrawing groups (e.g., -Cl, -NO) on the phenyl ring enhance antimicrobial activity by increasing membrane permeability .
- Thiazole Core Modifications : Adding methyl groups at position 4 improves metabolic stability, while acetamide derivatives show enhanced TRPV1 binding .
- SAR Validation : Computational docking (AutoDock Vina) identifies key interactions with target proteins (e.g., hydrophobic pockets in TRPV1) .
Advanced: What computational strategies are used to predict target interactions?
Methodological Answer:
- Molecular Docking : Simulates ligand-receptor binding using crystal structures (e.g., TRPV1 from PDB: 3J5P) to prioritize synthetic targets .
- QSAR Modeling : Builds regression models correlating substituent descriptors (e.g., logP, molar refractivity) with bioactivity data .
- MD Simulations : Assesses binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water model) .
Advanced: How should researchers resolve contradictions in biological data?
Methodological Answer:
- Reproducibility Checks : Validate assays across independent labs using standardized protocols (e.g., CLSI guidelines for MIC tests) .
- Metabolic Stability Testing : Incubate compounds with liver microsomes to rule out false negatives from rapid degradation .
- Orthogonal Assays : Confirm TRPV1 activity via patch-clamp electrophysiology if calcium flux data is inconsistent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
